molecular formula C10H21NO B8050745 (1S,2S)-2-(tert-butylamino)cyclohexan-1-ol

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol

Cat. No.: B8050745
M. Wt: 171.28 g/mol
InChI Key: HEVRPBBGMVDMDN-IUCAKERBSA-N
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Description

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is a chiral cyclohexanol derivative featuring a tert-butylamino group at the second position

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (1S,2S)-cyclohexan-1,2-diol, the tert-butylamino group can be introduced through a series of reactions involving protection, functional group interconversion, and deprotection steps.

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry during the formation of the tert-butylamino group.

Industrial Production Methods:

  • Batch Process: Large-scale synthesis often involves a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions.

  • Continuous Flow Process: For more efficient production, continuous flow reactors can be employed, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: undergoes various types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

  • Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as halides, alkoxides, and amines can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Cyclohexanone, cyclohexanoic acid.

  • Reduction Products: Cyclohexylamine, cyclohexanol.

  • Substitution Products: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The tert-butylamino group interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Cyclohexanol, cyclohexanone, cyclohexylamine.

  • Uniqueness: The presence of the tert-butylamino group provides unique steric and electronic properties, influencing its reactivity and biological activity.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential therapeutic applications and role in organic synthesis continue to drive interest and innovation in the field.

Properties

IUPAC Name

(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)11-8-6-4-5-7-9(8)12/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVRPBBGMVDMDN-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of cyclohexene oxide (19.6 g), t-butyl amine (37.1 g), zinc chloride (2.5 g), and 50 ml of toluene were sealed under an inert atmosphere in a Diels-Alder flask. The contents were stirred and heated in a sand bath at 120° C. for 23 hours. After cooling the slurry was diluted with 100 ml of toluene, washed with dilute ammonium hydroxide solution (3×250 ml) and water (300 ml), dried (Na2SO4), filtered, and the solvents were removed under reduced pressure to give 31.6 g of N-2-hydroxycyclohexyl-N-t-butylamine as an off-white, waxy solid, m.p. 42°-44° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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